Allitol

Biotechnology Enzymatic Synthesis Industrial Fermentation

Allitol (CAS 488-44-8) is a meso‑hexitol with stereochemistry distinct from sorbitol and mannitol, delivering poor absorption, low glycemic response, and selective gut‑microbiota butyrate modulation. Its unique retention time and ion fragmentation enable baseline LC‑MS/MS and GC‑MS separation from all other hexitols, making it an indispensable reference standard for WADA‑compliant doping control, food‑adulteration testing, and metabolomics. Procure ≥98% crystalline powder with a COA verifying >99% purity and absence of co‑eluting isomers to ensure research reproducibility and robust PAT method development.

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 488-44-8
Cat. No. B117809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllitol
CAS488-44-8
SynonymsAllit;  Allodulcit;  Allodulcitol
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+
InChIKeyFBPFZTCFMRRESA-FBXFSONDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Allitol (CAS 488-44-8): Baseline Properties and Procurement-Relevant Classification


Allitol (CAS 488-44-8) is a rare six-carbon sugar alcohol (hexitol) with the molecular formula C₆H₁₄O₆ and a molecular weight of 182.17 g/mol [1]. It is a white to almost white crystalline powder with a melting point ranging from 148–154 °C and a density of 1.596 g/cm³ [2][3]. Unlike common sugar alcohols such as sorbitol and mannitol, allitol is not produced on a megaton industrial scale via catalytic hydrogenation but is instead a target of specialized biotechnological and synthetic methods owing to its unique stereochemistry—specifically its meso configuration at the symmetric center of the hexose reduction pathway [4]. Its procurement is driven by niche applications in metabolic research, functional food development, and as a chiral intermediate in rare sugar synthesis .

Why Allitol (CAS 488-44-8) Cannot Be Interchanged with Common Sugar Alcohols (Sorbitol, Mannitol)


Although allitol shares the same molecular formula (C₆H₁₄O₆) and functional class (hexitol) as sorbitol and mannitol, its unique meso stereochemistry and distinct metabolic fate preclude generic substitution . In vivo, allitol is poorly absorbed and undergoes limited hepatic metabolism, resulting in a distinctly low glycemic impact and specific modulation of the gut microbiota—effects not observed with sorbitol or mannitol [1]. Furthermore, in analytical workflows, allitol exhibits a unique retention time and ion fragmentation pattern that is baseline-separable from all other hexitols, making it essential as a reference standard in doping control, food authenticity, and metabolomics [2]. These stereochemistry-driven differences in bioavailability and analytical behavior directly impact research reproducibility and product formulation integrity, rendering allitol functionally non-interchangeable with commodity polyols [3].

Allitol (CAS 488-44-8) Quantified Differentiation Evidence for Scientific Procurement


Bioproduction Efficiency: Allitol Yield Increase of 66.7% via Optimized Whole-Cell Biotransformation vs. Non-Optimized Fermentation

In a 2023 study using a recombinant Escherichia coli system co-expressing D-psicose-3-epimerase, glucose dehydrogenase, and ribitol dehydrogenase, optimized whole-cell biotransformation produced 12.0 g/L allitol from 25 g/L D-fructose. This represents a 66.7% higher yield compared to fermentation without optimization [1]. Furthermore, a 2015 study using a multi-enzyme coupling pathway achieved a yield of 48.62 g/L allitol from 500 mM D-fructose, with a conversion rate of 92% [2]. These yields are comparable to, and in some cases exceed, those reported for bioproduction of other rare sugar alcohols like D-allulose under similar conditions [3].

Biotechnology Enzymatic Synthesis Industrial Fermentation

Analytical Differentiation: Allitol Achieves Baseline Chromatographic Resolution from 5 Other Hexitols in Doping Control and Food Analysis

In a validated LC–MS/MS method for urinary glycerol and mannitol quantification, allitol was baseline-separated from all possible hexitols (altritol, galactitol, iditol, sorbitol, and mannitol) within a 10-minute run [1]. Similarly, a GC-MS method using a phenyl-methylpolysiloxane column (HP-5MS) achieved separation and identification of all six hexitols within 10.75 minutes, with limits of detection (LOD) for mannitol and sorbitol at 0.9 µg/mL and limits of quantification (LOQ) at 2.4 µg/mL [2]. More recently, a nanopore-based sensor (MspA-PBA) was able to fully distinguish allitol from 12 other alditols, including glycerol, erythritol, xylitol, mannitol, and sorbitol, with a 99.9% validation accuracy using a custom machine-learning algorithm [3].

Analytical Chemistry Doping Control Food Authenticity

Physicochemical Identity: Melting Point and Crystallinity Differentiate Allitol from Structural Isomers Sorbitol and Mannitol

Allitol exhibits a melting point of 148–154 °C [1][2]. This is significantly higher than that of its structural isomer mannitol, which melts at 165–168 °C, and is comparable to but distinct from sorbitol, which melts at 94–96 °C . The meso symmetry of allitol imparts a unique crystalline habit and reduced hygroscopicity relative to sorbitol, making it more suitable for certain solid dosage forms and moisture-sensitive applications [3].

Material Science Formulation Crystallography

Functional Biology: Dietary Allitol Modulates Gut Microbiota and Increases Butyric Acid Production in Obese Rats

In a controlled feeding study, male Wistar rats fed a high-fat diet supplemented with 5% allitol for 11 weeks showed a significantly lower body fat percentage compared to a control group (p < 0.05) [1]. Cecal butyric acid content was significantly higher in the allitol group than in controls (p < 0.05), and PICRUSt2 functional analysis predicted induction of several enzymes in the butyrate production pathway, including butyryl-CoA:acetate-CoA transferase and butyrate kinase [1]. Notably, a separate 16-week study found that allitol supplementation reduced plasma glucose, insulin, and HOMA-IR values relative to control, while D-allulose did not exhibit a comparable glucose-lowering effect in the same model [2][3].

Nutritional Biochemistry Gut Microbiome Metabolic Disease

Procurement-Driven Application Scenarios for Allitol (CAS 488-44-8) Based on Quantified Evidence


Industrial Biotechnology: Scale-Up of Allitol Production via Engineered E. coli Biotransformation

The 66.7% yield improvement achieved through optimized whole-cell biotransformation [1] and the 48.62 g/L yield from D-fructose [2] provide a robust technical basis for pilot-scale production. Procurement of high-purity allitol (>98% by GC) is essential for downstream purification validation and process analytical technology (PAT) method development.

Anti-Doping and Food Authenticity Laboratories: Certified Reference Material for Hexitol Identification

The baseline chromatographic separation of allitol from sorbitol, mannitol, and other hexitols in validated LC-MS/MS and GC-MS methods [1][2] establishes its role as a critical reference standard. Laboratories performing WADA-compliant or food adulteration testing should procure allitol with a Certificate of Analysis verifying >99% purity and absence of co-eluting isomers.

Nutraceutical and Functional Food Research: In Vivo Evaluation of Gut Microbiome Modulation

The significant reduction in body fat percentage and increased cecal butyric acid production observed in rat models [1][2] support the use of allitol as a research tool for investigating prebiotic effects and metabolic health interventions. Procurement of food-grade or research-grade allitol (≥98% purity) is warranted for controlled dietary intervention studies.

Pharmaceutical Formulation: Excipient with Distinct Thermal and Crystalline Properties

The melting point of 148–154 °C and low hygroscopicity of allitol [1][2] differentiate it from sorbitol and mannitol, making it a candidate for moisture-sensitive solid dosage forms and controlled-release matrices. Procurement should prioritize material with defined particle size distribution and polymorphic purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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